molecular formula C24H19Cl3N2O3S B12445617 2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12445617
M. Wt: 521.8 g/mol
InChI Key: BKLVPLLPVCZDEN-UHFFFAOYSA-N
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Description

2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the chlorinated benzyl and methoxyphenyl groups. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated benzyl and methoxyphenyl groups may play a role in binding to these targets, leading to modulation of their activity. Pathways involved in its action may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to 2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:

Properties

Molecular Formula

C24H19Cl3N2O3S

Molecular Weight

521.8 g/mol

IUPAC Name

2-[3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H19Cl3N2O3S/c1-31-18-10-13(9-17(27)21(18)32-11-12-6-7-15(25)16(26)8-12)22-28-23(30)20-14-4-2-3-5-19(14)33-24(20)29-22/h6-10H,2-5,11H2,1H3,(H,28,29,30)

InChI Key

BKLVPLLPVCZDEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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